molecular formula C8H10N3+ B14616412 5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium CAS No. 61006-60-8

5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium

Cat. No.: B14616412
CAS No.: 61006-60-8
M. Wt: 148.19 g/mol
InChI Key: QEGWECQHTBLQIB-UHFFFAOYSA-O
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Description

5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium is a nitrogen-containing heterocyclic compound. This compound features a pyridine ring fused with a pyrazine ring, making it a part of the pyrrolopyrazine family. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium typically involves cyclization reactions. One common method includes the cyclization of appropriate precursors under specific conditions such as the presence of a base or acid catalyst. For instance, the reaction of a 2-aryl-substituted acrylate with a corresponding aminopyrimidine under microwave irradiation can yield the desired compound .

Industrial Production Methods

Industrial production methods for such heterocyclic compounds often involve multi-step synthesis processes. These processes are optimized for yield and purity, and may include steps like condensation, cyclization, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol .

Scientific Research Applications

5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe to study biological processes due to its interaction with various biomolecules.

    Medicine: It is explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyrazine derivatives such as:

Uniqueness

What sets 5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium apart is its specific substitution pattern and the resulting biological activities. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

CAS No.

61006-60-8

Molecular Formula

C8H10N3+

Molecular Weight

148.19 g/mol

IUPAC Name

5-methyl-6H-pyrido[2,3-b]pyrazin-4-ium

InChI

InChI=1S/C8H9N3/c1-11-6-2-3-7-8(11)10-5-4-9-7/h2-5H,6H2,1H3/p+1

InChI Key

QEGWECQHTBLQIB-UHFFFAOYSA-O

Canonical SMILES

CN1CC=CC2=NC=C[NH+]=C21

Origin of Product

United States

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